molecular formula C8H7NO B046853 Phenoxyacetonitrile CAS No. 3598-14-9

Phenoxyacetonitrile

Cat. No. B046853
CAS RN: 3598-14-9
M. Wt: 133.15 g/mol
InChI Key: VLLSCJFPVSQXDM-UHFFFAOYSA-N
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Patent
US07812165B2

Procedure details

A mixture of 1 g of phenoxyacetonitrile, 2.4 g of K2CO3 and 1.2 g of hydroxylamine hydrochloride in 60 ml of EtOH and 10 ml of water is heated at reflux for 3 hours. The reaction mixture is concentrated under vacuum and the residue is taken up in water and extracted with AcOEt. The organic phase is extracted with 1N HCl solution, the aqueous phase is alkalified by adding 1N NaOH solution, extracted with AcOEt and dried over MgSO4, and the solvent is evaporated under vacuum. This gives 0.9 g of the expected compound in the form of a colourless oil which crystallizes.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][C:9]#[N:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Cl.[NH2:18][OH:19]>CCO.O>[OH:19][N:18]=[C:9]([NH2:10])[CH2:8][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC#N
Name
Quantity
2.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with 1N HCl solution
ADDITION
Type
ADDITION
Details
by adding 1N NaOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
This gives 0.9 g of the expected compound in the form of a colourless oil which crystallizes

Outcomes

Product
Name
Type
Smiles
ON=C(COC1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.